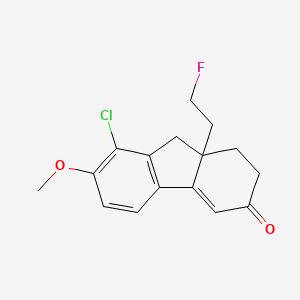
8-Chloro-9a-(2-fluoroethyl)-7-methoxy-1,2,9,9a-tetrahydrofluoren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one is a synthetic organic compound with the molecular formula C16H16ClFO2. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methoxy group, and a chloro substituent on a fluorenone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenone Core: The initial step involves the formation of the fluorenone core through a Friedel-Crafts acylation reaction. This reaction typically uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of chlorinating and methoxylating agents under controlled conditions.
Addition of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a fluoroethyl halide with the fluorenone derivative in the presence of a base.
Industrial Production Methods
Industrial production of 8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluoroethyl and methoxy groups play a crucial role in enhancing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,9-dihydro-1H-fluoren-3-one
- 8-chloro-9a-(2-fluoroethyl)-7-methoxy-1,2,9,9a-tetrahydro-3H-fluoren-3-one
Uniqueness
8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,3,9,9a-tetrahydro-1H-fluoren-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential biological activity compared to similar compounds. Additionally, the methoxy group contributes to its chemical stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16ClFO2 |
|---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
8-chloro-9a-(2-fluoroethyl)-7-methoxy-2,9-dihydro-1H-fluoren-3-one |
InChI |
InChI=1S/C16H16ClFO2/c1-20-14-3-2-11-12(15(14)17)9-16(6-7-18)5-4-10(19)8-13(11)16/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
IYEKNFHQOLWOSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC(=O)CCC3(C2)CCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















